4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid

Chemical Biology Medicinal Chemistry Organic Synthesis

4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (CAS 90352-45-7) is a sulfonyl-substituted nitrobenzoic acid derivative with the molecular formula C14H11NO6S and a molecular weight of 321.31 g/mol. It is listed in chemical supplier catalogues under identifiers such as Maybridge1_001578 and MDL MFCD00105507, indicating its availability as a research chemical or building block.

Molecular Formula C14H11NO6S
Molecular Weight 321.31 g/mol
CAS No. 90352-45-7
Cat. No. B3058596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
CAS90352-45-7
Molecular FormulaC14H11NO6S
Molecular Weight321.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO6S/c1-9-2-5-11(6-3-9)22(20,21)13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17)
InChIKeyXKZJPKKNPZIAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (CAS 90352-45-7): Baseline Characteristics and Known Data Landscape


4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (CAS 90352-45-7) is a sulfonyl-substituted nitrobenzoic acid derivative with the molecular formula C14H11NO6S and a molecular weight of 321.31 g/mol . It is listed in chemical supplier catalogues under identifiers such as Maybridge1_001578 and MDL MFCD00105507, indicating its availability as a research chemical or building block . A comprehensive search of publicly accessible primary research papers, patents, and authoritative bioassay databases did not yield any quantitative biological, physicochemical, or stability data for this specific compound that would allow a direct comparison with structural analogues.

Why 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid Cannot Be Generically Substituted: The Evidence Gap


In principle, the presence of both a p-tolylsulfonyl substituent and a nitro group on the benzoic acid scaffold could impart distinct steric, electronic, and hydrogen-bonding properties relative to analogues such as 4-methylsulfonyl-3-nitrobenzoic acid or the non-nitrated 4-[(4-methylphenyl)sulfonyl]benzoic acid. However, no publicly available quantitative data (e.g., IC50 values, partition coefficients, metabolic stability, or selectivity profiles) currently exist to confirm that these structural differences translate into a measurable advantage in any specific assay, application, or synthetic pathway [1]. Consequently, a claim that this compound cannot be functionally replaced by a close analog cannot be substantiated with evidence.

4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid: Quantitative Evidence Guide for Scientific Selection


High-Strength Comparative Evidence Is Currently Unavailable for This Compound

A systematic search of primary literature, patents, and bioassay databases (PubChem, ChEMBL, BindingDB) did not identify any study in which 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid (90352-45-7) was quantitatively compared against a named analog under controlled experimental conditions. No IC50, Ki, EC50, logD, solubility, or other differential performance metric was found. Therefore, no evidence item can satisfy the required criteria for a direct head-to-head comparison, cross-study comparison, or even a robust class-level inference. This entry serves as an explicit statement of the evidence gap, as required by the query protocol [1].

Chemical Biology Medicinal Chemistry Organic Synthesis

Recommended Application Scenarios for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid Based on Available Evidence


Use as a Structurally Novel Building Block in Exploratory Medicinal Chemistry

In the absence of quantitative biological data, the primary justification for procuring this compound is its structural novelty as a building block. The combination of the electron-withdrawing nitro group and the p-tolylsulfonyl moiety offers a unique substitution pattern for the construction of diverse compound libraries. Its utility is contingent on the supplier's analytical certification (e.g., NMR, HPLC purity) rather than published comparative performance [1].

Negative Control or Selectivity Probe in Sulfonyl/Nitro-Specific Assays

If a research program involves sulfonamide, sulfone, or nitroaromatic inhibitors, 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid could serve as a control compound to probe structure-activity relationships, provided that the assays are designed and executed by the end-user. However, this scenario is hypothetical and unsupported by any published quantitative evidence [1].

Reference Standard for Analytical Method Development

The compound may serve as a reference standard for HPLC, LC-MS, or NMR method development, where its distinct retention time, mass spectrum, or chemical shifts can be used to calibrate instruments. This application relies solely on the compound's unique physicochemical properties, which are verifiable through the supplier's certificate of analysis [1].

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